4-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple aromatic compounds. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the title compound in 56% overall yield from 4-bromo-2-formylthiazole . Another synthesis approach for 2-bromo-3-fluorobenzonitrile involved the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Additionally, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, protection, and substitution steps .
Molecular Structure Analysis
Structural and computational studies have been conducted on similar compounds to understand their electronic structure and molecular interactions. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis, NBO, and QTAIM analyses to explore the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure and vibrational properties .
Chemical Reactions Analysis
The chemical reactivity of bromomethyl and fluorobenzonitrile groups allows for further functionalization and transformation into various derivatives. The synthesis of 2,4-dibromo-5-fluorobenzonitrile, for instance, may lead to the production of fluoroquinolone intermediates . The bromomethyl group can also undergo radical bromination reactions, as seen in the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of halogen atoms and the nitrile group. The halogens contribute to the reactivity and potential for further chemical transformations, while the nitrile group can affect the compound's polarity and hydrogen bonding capability. The pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile, for example, indicated good brain-blood barrier penetration, suggesting its potential as a therapeutic agent . Theoretical calculations, such as molecular electrostatic potential and atomic charges, provide additional information on the properties of these compounds .
Scientific Research Applications
1. Synthesis of PET Radioligand Precursors
4-(Bromomethyl)-2-fluorobenzonitrile has been utilized in the synthesis of PET radioligand precursors. For instance, it played a role in the improved synthesis of a precursor for PET radioligand [18F]SP203, demonstrating its utility in the field of nuclear medicine and molecular imaging (Gopinathan, Jin, & Rehder, 2009).
2. Development of Halodeboronation Methods
This compound has been involved in the development of halodeboronation methods, exemplified by a study that presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile through a novel transformation process. This research has implications for the broader field of organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
3. Energetic and Structural Studies
In another study, the energetic and structural properties of related compounds, including 4-fluorobenzonitrile, were investigated. This research is significant for understanding the thermodynamic and electronic characteristics of such compounds (da Silva, Monte, Rocha, & Cimas, 2012).
4. Microwave-Assisted Synthesis Routes
A microwave-assisted synthesis route using 2-(bromomethyl)benzonitrile as a component has been developed for creating benzoxazines and benzisoxazoles. This innovative approach highlights the role of 4-(Bromomethyl)-2-fluorobenzonitrile derivatives in facilitating new, efficient synthetic pathways (Ang, Chu, Chou, Lo, & Lam, 2013).
5. Halogen-Exchange Fluorination Processes
The compound's derivatives have also been involved in halogen-exchange fluorination processes. These processes are crucial for the synthesis of various fluorinated compounds, demonstrating the broader chemical utility of 4-(Bromomethyl)-2-fluorobenzonitrile derivatives (Suzuki & Kimura, 1991).
properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXAJDFHGJTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380954 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
222978-03-2 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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